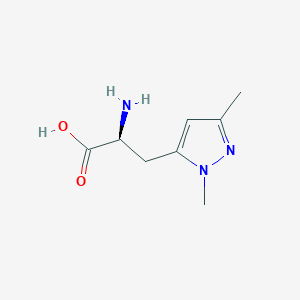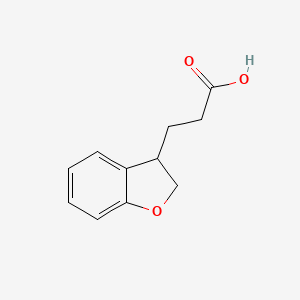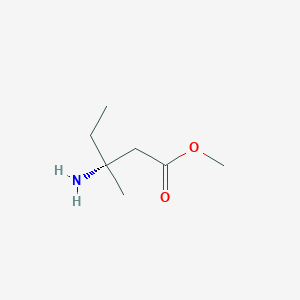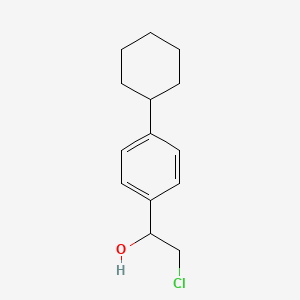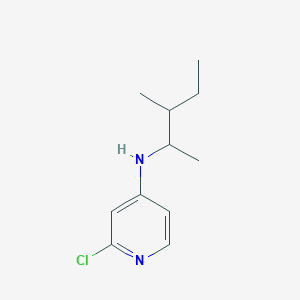
2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an amine group attached to a branched alkyl chain.
Preparation Methods
The synthesis of 2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine can be achieved through various synthetic routes. One common method involves the activation of amides with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by nucleophilic addition and annulation . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Addition Reactions: The amine group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but lacks the chlorine substitution.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: This derivative has a methyl group instead of the chlorine atom.
2-chloro-thieno[2,3-d]pyrimidin-4-amine: This compound has a thieno ring instead of the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17ClN2 |
|---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C11H17ClN2/c1-4-8(2)9(3)14-10-5-6-13-11(12)7-10/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
FHABXSFRIXRFCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


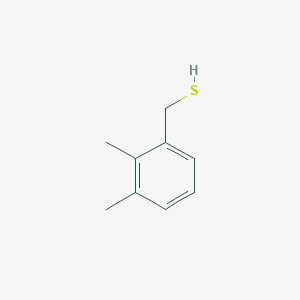
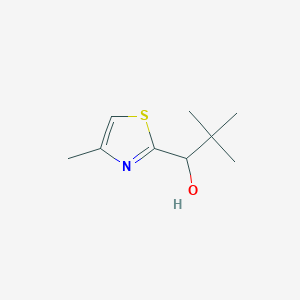
![5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine](/img/structure/B13297999.png)
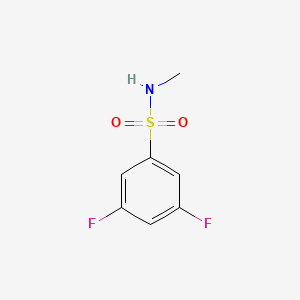

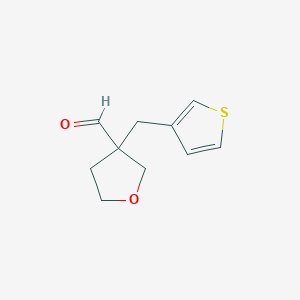


![N-[(5-methylfuran-2-yl)methyl]cycloheptanamine](/img/structure/B13298034.png)

